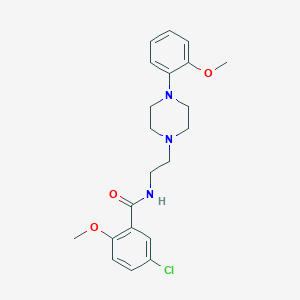![molecular formula C17H16N6O2S B2808516 N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide CAS No. 872996-36-6](/img/structure/B2808516.png)
N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, and a methoxybenzamide moiety, which contributes to its unique chemical properties.
准备方法
The synthesis of N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity .
化学反应分析
N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyanomethyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in the methoxybenzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
科学研究应用
N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways. It is also used as a tool compound to investigate the role of specific enzymes and receptors in disease processes.
Chemical Biology: Researchers use this compound to study its interactions with biomolecules, such as proteins and nucleic acids, to elucidate its binding modes and affinities.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
作用机制
The mechanism of action of N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. The cyanomethylsulfanyl group and methoxybenzamide moiety contribute to the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide can be compared with other triazolopyridazine derivatives, such as:
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide: This compound has a similar triazolopyridazine core but differs in the substituents attached to the core, leading to different biological activities and applications.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share the triazole ring but have a different fused ring system, resulting in distinct chemical and biological properties.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds have a thiadiazine ring fused to the triazole ring, which imparts unique pharmacological activities.
By comparing these compounds, researchers can identify the unique features and advantages of this compound, such as its specific binding affinities, selectivity, and potential therapeutic applications.
属性
IUPAC Name |
N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-25-13-4-2-12(3-5-13)17(24)19-10-8-15-21-20-14-6-7-16(22-23(14)15)26-11-9-18/h2-7H,8,10-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRUWKORDXBREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride](/img/structure/B2808433.png)
![2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2808435.png)
![4-[(E)-2-(4-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2808437.png)
![4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2808438.png)
![N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2808439.png)
![N-(3-methoxypropyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide](/img/structure/B2808441.png)
![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2808442.png)
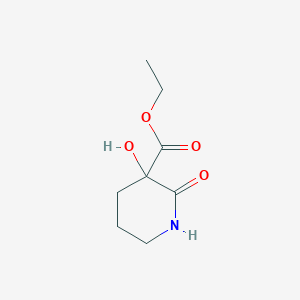
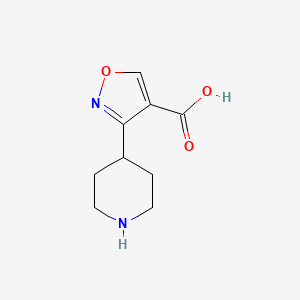
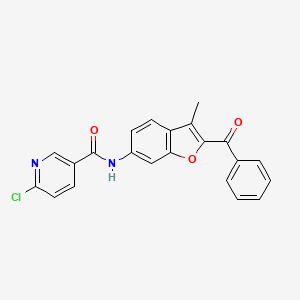
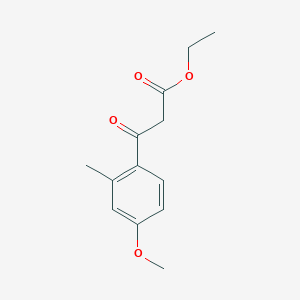
![N-[4-(2-phenylmorpholin-4-yl)butyl]naphthalene-2-sulfonamide](/img/structure/B2808453.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2808454.png)
